molecular formula C21H32O3 B14716990 2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] CAS No. 10429-04-6

2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]

Cat. No.: B14716990
CAS No.: 10429-04-6
M. Wt: 332.5 g/mol
InChI Key: XDGWFGIXONLAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The spiro configuration adds to its structural complexity, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the radical peroxidation and peroxycyclization of hydroperoxides . This process involves the addition of triplet oxygen to diradical species, followed by cycloaddition reactions to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using specialized catalysts and controlled environments to ensure high yield and purity. The use of cobalt-catalyzed hydroperoxy-silylation is one such method that has been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction followed by radical formation and subsequent cyclization . Theoretical calculations suggest that the reaction follows an indirect path through the formation of pre- and post-reaction complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is unique due to its spiro configuration and the presence of multiple fused rings, which impart distinct chemical and physical properties. This structural complexity makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

10429-04-6

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

2',16'-dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]

InChI

InChI=1S/C21H32O3/c1-19-12-18-17(24-18)11-13(19)3-4-14-15(19)5-7-20(2)16(14)6-8-21(20)22-9-10-23-21/h13-18H,3-12H2,1-2H3

InChI Key

XDGWFGIXONLAIR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5C3(CC6C(C5)O6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.